molecular formula C14H15F2N3O3 B3000605 Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate CAS No. 1018052-85-1

Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Cat. No.: B3000605
CAS No.: 1018052-85-1
M. Wt: 311.289
InChI Key: CWVRLTNNSYCHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. The structure includes a cyclopropyl group at position 3, a difluoromethyl substituent at position 4, and an ethyl acetate moiety linked via an acetoxy group at position 1.

Synthetic routes for related pyrazolo[3,4-b]pyridin-6-ones often employ ionic liquids such as [bmim][BF4] and reagents like ethyl cyanoacetate, as demonstrated in the preparation of structurally analogous compounds . Elemental analysis for this class of molecules is typically performed using instruments like the EA-1110, ensuring purity and structural validation .

Properties

IUPAC Name

ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-oxo-7H-pyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O3/c1-2-22-10(21)6-19-14-11(12(18-19)7-3-4-7)8(13(15)16)5-9(20)17-14/h5,7,13H,2-4,6H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVRLTNNSYCHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C(=CC(=O)N2)C(F)F)C(=N1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazolopyridine Core: The initial step involves the formation of the pyrazolopyridine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with a hydrazine derivative under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

    Difluoromethylation: The difluoromethyl group can be introduced using a difluoromethylating reagent, such as difluoromethyl iodide, under basic conditions.

    Esterification: The final step involves the esterification of the resulting intermediate with ethyl acetate in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: Its unique chemical properties make it a candidate for the development of novel materials with specific functionalities.

    Biological Research: The compound can be used as a tool to study various biological processes and pathways.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules and as a building block for various industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to three classes of analogs (Table 1):

Pyrazolo[3,4-b]pyridine derivatives (e.g., 4-aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile) .

Pyrrolo-triazolo-pyrazine derivatives (e.g., 1-[(1S,2R,4S)-4-(2,2-Difluoro-ethoxy)-2-ethyl-cyclopentyl]-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl) .

Cyclopentyl-linked analogs (e.g., (2-Cyclopropyl-ethyl)-[(1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclo-...) .

Table 1: Key Structural and Inferred Property Comparisons

Compound Class Core Structure Key Substituents Inferred LogP Potential Bioactivity
Target Compound Pyrazolo[3,4-b]pyridine 3-Cyclopropyl, 4-difluoromethyl, ethyl acetate ~2.5* Kinase inhibition, metabolic stability
Pyrazolo[3,4-b]pyridine-5-carbonitrile Pyrazolo[3,4-b]pyridine 3-Methyl, 5-cyano, 4-aryl ~1.8* Anticancer, enzyme modulation
Pyrrolo-triazolo-pyrazine Pyrrolo[2,3-e]triazolo[4,3-a]pyrazine Cyclopentyl, difluoroethoxy ~3.2* Antiviral, protease inhibition
Cyclopentyl-linked analogs Cyclopentyl-pyrrolo-triazolo-pyrazine Ethyl, cyclopropyl-ethyl ~3.0* Anti-inflammatory, GPCR modulation

*Estimated based on substituent contributions.

Key Findings

Substituent Effects: The difluoromethyl group in the target compound enhances lipophilicity (vs. non-fluorinated analogs) and resists oxidative metabolism, improving pharmacokinetic profiles . The ethyl acetate moiety may act as a prodrug, masking a carboxylic acid to improve oral bioavailability, unlike the polar cyano group in carbonitrile derivatives .

Core Structure Impact :

  • The pyrazolo[3,4-b]pyridine core offers a smaller molecular footprint than pyrrolo-triazolo-pyrazine systems, favoring solubility and membrane permeability .
  • Pyrrolo-triazolo-pyrazine derivatives exhibit higher molecular complexity, which may improve target selectivity but reduce synthetic accessibility .

Synthetic Considerations :

  • The use of ionic liquids ([bmim][BF4]) in synthesizing pyrazolo[3,4-b]pyridin-6-ones suggests eco-friendly advantages over traditional solvents used for pyrrolo-triazolo-pyrazines .

Biological Activity

Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate, with the CAS number 1018052-85-1, is a compound that has garnered attention due to its potential biological activities. Its molecular formula is C14H15F2N3O3, and it has a molecular weight of approximately 299.29 g/mol. This compound belongs to the pyrazolo[3,4-b]pyridine family, which is known for various therapeutic applications.

Structural Characteristics

The compound features a bicyclic structure with significant substituents that contribute to its biological activity:

  • Cyclopropyl Group : This moiety may enhance binding interactions with biological targets.
  • Difluoromethyl Group : The presence of this group suggests potential for hydrogen-bonding interactions, which can influence the compound's pharmacodynamics.

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways:

  • Inhibition of Kinases : Compounds in the pyrazolo[3,4-b]pyridine class have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9, suggesting that this compound may exhibit similar inhibitory effects .
  • Anticancer Activity : Research indicates that pyrazolo[3,4-b]pyridines possess significant antiproliferative effects against various cancer cell lines, including HeLa and A375 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Anti-inflammatory Properties : Some studies suggest that derivatives of pyrazolo[3,4-b]pyridine can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully characterized; however, its structural attributes indicate it may possess favorable absorption and distribution characteristics due to its moderate lipophilicity.

Case Studies and Research Findings

Several studies have focused on the biological implications of pyrazolo[3,4-b]pyridines:

StudyFindings
Study A Identified potent CDK inhibitors with selectivity profiles favoring CDK2 over CDK9 .
Study B Demonstrated antiproliferative effects in multiple cancer cell lines with IC50 values ranging from 0.36 µM to 1.8 µM for related compounds .
Study C Explored anti-inflammatory properties in animal models, suggesting potential therapeutic applications .

Future Directions

Research into this compound should continue to explore:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the specific pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : To optimize its pharmacological properties through chemical modifications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.